molecular formula C17H11NO B1415073 4-(Naphthalen-1-yloxy)benzonitrile CAS No. 1041608-24-5

4-(Naphthalen-1-yloxy)benzonitrile

Cat. No. B1415073
CAS RN: 1041608-24-5
M. Wt: 245.27 g/mol
InChI Key: VNBNEQQFOAFZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Naphthalen-1-yloxy)benzonitrile” is a chemical compound with the molecular formula C17H11NO . It is used for research purposes .


Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Pyrrolidine is used as an organocatalyst via iminium activation, and a series of substituted benzonitriles can be obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

The molecular weight of “4-(Naphthalen-1-yloxy)benzonitrile” is 245.28 g/mol . The molecular structure is analyzed from the data available in the bibliography determined experimentally by x-Ray diffraction, Microwave spectroscopy (MW), Electron diffraction in gas phase .

Scientific Research Applications

Synthesis of Aromatic Polyamides

Aromatic polyamides are high-performance materials known for their excellent thermal properties, mechanical strength, and chemical resistance. 4-(Naphthalen-1-yloxy)benzonitrile has been used in the synthesis of aromatic polyamides containing pendant naphthalene-8-oxybenzamide units. These polyamides exhibit good solubility in polar aprotic solvents and show high glass-transition temperatures, indicating their processability .

Antifungal and Antitubercular Agents

The compound has been utilized in the creation of 1,2,3-triazoles derived from naphthols through click chemistry. These derivatives have shown promising antifungal, antioxidant, and antitubercular activities. They have been evaluated for their potential as novel therapeutic agents, especially in the context of increasing fungal infections and drug resistance .

TRPM4 Inhibition for Cancer Therapy

4-(Naphthalen-1-yloxy)benzonitrile: derivatives have been designed as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4), a potential target for cancer and other human diseases. These derivatives aim to improve cellular potency and offer a new avenue for cancer therapy .

Development of High-Performance Materials

The compound’s derivatives have been explored for their application in high-performance materials, such as aerospace components, military equipment, and automotive industry products. Their unique properties meet the demands of technological applications, offering advancements in these fields .

Creation of Novel Separation Membranes

Due to its structural properties, 4-(Naphthalen-1-yloxy)benzonitrile has been involved in the development of separation membranes. These membranes can be used for various filtration processes, contributing to advancements in environmental and chemical engineering .

Electronic Instruments and Engineering Plastics

The electrical properties of materials derived from 4-(Naphthalen-1-yloxy)benzonitrile make them suitable for use in electronic instruments and as engineering plastics. Their low flammability and dielectric properties are particularly valuable in these applications .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives are being investigated for their potential use in drug development. Their ability to interact with biological targets makes them candidates for the creation of new medications .

Material Science Research

4-(Naphthalen-1-yloxy)benzonitrile: is also significant in material science research, where its derivatives are studied for their amorphous nature and solubility behavior. This research can lead to the discovery of new materials with unique properties for various industrial applications .

Safety and Hazards

The safety and hazards of “4-(Naphthalen-1-yloxy)benzonitrile” are not well-documented. It is recommended to handle this compound with care, using appropriate safety measures .

properties

IUPAC Name

4-naphthalen-1-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-12-13-8-10-15(11-9-13)19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBNEQQFOAFZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-1-yloxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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